molecular formula C15H16ClN3O2 B15191942 8-((2-Chloropropionyl)amino)-4,4a,5,6-tetrahydrobenzo(h)cinnolin-3(2H)-one CAS No. 121866-04-4

8-((2-Chloropropionyl)amino)-4,4a,5,6-tetrahydrobenzo(h)cinnolin-3(2H)-one

Cat. No.: B15191942
CAS No.: 121866-04-4
M. Wt: 305.76 g/mol
InChI Key: MMJIKWMAZJJCQO-UHFFFAOYSA-N
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Description

8-((2-Chloropropionyl)amino)-4,4a,5,6-tetrahydrobenzo(h)cinnolin-3(2H)-one is a synthetic organic compound that belongs to the class of cinnoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((2-Chloropropionyl)amino)-4,4a,5,6-tetrahydrobenzo(h)cinnolin-3(2H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloropropionyl chloride and a suitable amine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a solvent like dichloromethane and a base such as triethylamine to facilitate the reaction.

    Purification: The product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process would be optimized for yield, purity, and cost-effectiveness, with considerations for safety and environmental impact.

Chemical Reactions Analysis

Types of Reactions

8-((2-Chloropropionyl)amino)-4,4a,5,6-tetrahydrobenzo(h)cinnolin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloropropionyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 8-((2-Chloropropionyl)amino)-4,4a,5,6-tetrahydrobenzo(h)cinnolin-3(2H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events that result in the compound’s observed effects. The exact pathways and targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Cinnoline Derivatives: Other compounds in this class may include 4,4a,5,6-tetrahydrobenzo(h)cinnoline and its various substituted derivatives.

    Chloropropionyl Compounds: Compounds like 2-chloropropionyl chloride and its derivatives.

Uniqueness

8-((2-Chloropropionyl)amino)-4,4a,5,6-tetrahydrobenzo(h)cinnolin-3(2H)-one is unique due to its specific structure, which combines the cinnoline core with a chloropropionyl group. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

121866-04-4

Molecular Formula

C15H16ClN3O2

Molecular Weight

305.76 g/mol

IUPAC Name

2-chloro-N-(3-oxo-4,4a,5,6-tetrahydro-2H-benzo[h]cinnolin-8-yl)propanamide

InChI

InChI=1S/C15H16ClN3O2/c1-8(16)15(21)17-11-4-5-12-9(6-11)2-3-10-7-13(20)18-19-14(10)12/h4-6,8,10H,2-3,7H2,1H3,(H,17,21)(H,18,20)

InChI Key

MMJIKWMAZJJCQO-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC2=C(C=C1)C3=NNC(=O)CC3CC2)Cl

Origin of Product

United States

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